1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It appears to contain a pyridine ring (a six-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a nitrobenzyl group (a benzene ring with a nitro group and a methyl group attached) .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds can be synthesized through various methods. For instance, benzyl halides can be synthesized from their parent alcohols using ammonium halides as the halogenating agents .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound, 3-nitrobenzaldehyde, has been analyzed .Scientific Research Applications
Photosensitive Protecting Groups
Nitrobenzyl derivatives, including those similar to 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, are explored for their applications as photosensitive protecting groups in synthetic chemistry. These compounds show promise in enabling controlled reactions through light-induced deprotection mechanisms, highlighting their potential in the development of novel synthetic pathways and materials (Amit, Zehavi, & Patchornik, 1974).
Enzymatic Degradation of Organic Pollutants
Research on redox mediators and their interaction with oxidoreductive enzymes, including those related to nitrobenzyl compounds, indicates potential applications in the enzymatic degradation of recalcitrant organic pollutants. These systems enhance the efficiency of pollutant degradation in wastewater treatment, presenting a promising approach for environmental remediation (Husain & Husain, 2007).
Photochromism and Photon-based Electronics
The study of ortho-nitrobenzylpyridines, which share structural similarities with the target compound, reveals their photochromic activity. This property is of interest for applications in photon-based electronics, suggesting that nitrobenzyl derivatives could be explored for their potential in developing materials that change color or optical properties in response to light exposure (Naumov, 2006).
Antioxidant Activity
The exploration of carboxylic acids, including those with nitrobenzyl groups, in assessing their antioxidant activity is significant for pharmaceutical and nutraceutical applications. These studies contribute to understanding the structure-activity relationships that govern the antioxidant potential of carboxylic acids, informing the design of compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).
Synthesis of 1,4-Dihydropyridines
The synthesis and applications of 1,4-dihydropyridines, which are structurally related to the target compound, are widely studied for their significance in medicinal chemistry. These compounds serve as key skeletons in numerous drugs, highlighting the importance of efficient synthetic strategies, such as multi-component reactions and Hantzsch Condensation, for producing biologically active 1,4-dihydropyridines (Sohal, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-12-11(13(17)18)5-2-6-14(12)8-9-3-1-4-10(7-9)15(19)20/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZGBADMKOHGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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